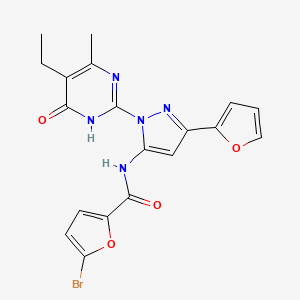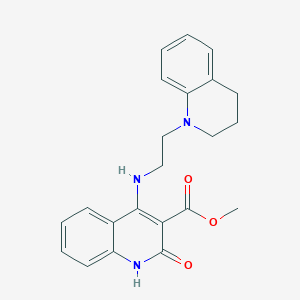![molecular formula C6H11NO B14101592 (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101592.png)
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-oxa-5-azabicyclo[222]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane typically involves cyclization reactions. One common method is the rearrangement of norbornadiene, which reacts with tosyl azide through a (2 + 3)-cycloaddition to form a transient triazoline. This intermediate then undergoes ring-opening to yield the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for (1R,4R)-2-oxa-5-azabicyclo[22
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the structure.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of nitrogen and oxygen atoms.
7-oxabicyclo[2.2.1]heptane: Another related compound, featuring an oxygen atom within a different bicyclic framework.
Uniqueness: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
JNYWVERKQKRXSL-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2 |
Canonical SMILES |
C1CC2COC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101520.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101522.png)
![3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14101525.png)
![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101533.png)
![1-(3-Chlorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101538.png)

![Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt](/img/structure/B14101560.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101569.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14101570.png)
![6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14101585.png)

![1-(3-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101602.png)
![2,3-Pyrrolidinedione, 4-[(3,4-dimethoxyphenyl)hydroxymethylene]-5-[4-(1-methylethyl)phenyl]-1-(5-methyl-3-isoxazolyl)-](/img/structure/B14101610.png)
